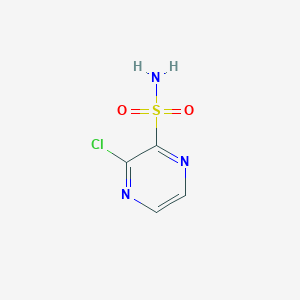

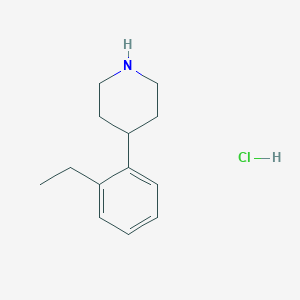

![molecular formula C20H18N4O B2614660 N-((1H-苯并[d]咪唑-2-基)甲基)-2-苯基-2-(1H-吡咯-1-基)乙酰胺 CAS No. 1257546-61-4](/img/structure/B2614660.png)

N-((1H-苯并[d]咪唑-2-基)甲基)-2-苯基-2-(1H-吡咯-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies. For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . Another study reported the synthesis of a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds have been studied extensively. For instance, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学研究应用

抗病毒应用

研究表明苯并咪唑衍生物具有作为抗病毒剂的潜力。例如,设计并测试了一系列与苯并咪唑在结构上相关的咪唑并[1,2-a]吡啶对鼻病毒的活性。这些化合物显示出很强的抗病毒活性,表明它们在治疗病毒感染中具有潜力 (Hamdouchi 等人,1999).

抗菌和抗真菌活性

含苯并咪唑部分的化合物也已被合成并评估其抗菌和抗真菌特性。一项关于新型咪唑衍生物的研究强调了它们对白色念珠菌和克鲁斯念珠菌的显著活性,表明它们在对抗耐药真菌感染中具有实用性 (Altındağ 等人,2017)。另一项研究专注于合成苯并咪唑基衍生物以用于抗菌目的,揭示了具有良好抗菌活性的化合物,从而有助于开发新的抗菌剂 (Gullapelli 等人,2014).

抗癌活性

苯并咪唑骨架也是抗癌剂设计中的核心。例如,合成 N-苯基-2-(2-((4-苯基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)乙酰胺并对各种癌细胞系进行评估已显示出有希望的结果,其中特定化合物对宫颈癌和乳腺癌细胞表现出高活性 (Boddu 等人,2018).

抗氧化活性

还对苯并咪唑衍生物的抗氧化特性进行了研究,一些研究合成了化合物并对其潜在抗氧化活性进行了表征。这项研究表明,苯并咪唑衍生物可以在开发新的抗氧化疗法中发挥重要作用 (Chkirate 等人,2019).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c25-20(21-14-18-22-16-10-4-5-11-17(16)23-18)19(24-12-6-7-13-24)15-8-2-1-3-9-15/h1-13,19H,14H2,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUFVZGSMOTQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

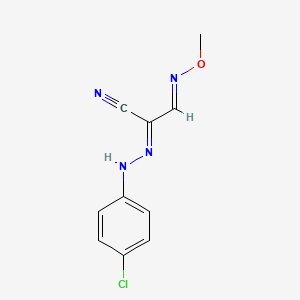

![ethyl 2-(2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2614578.png)

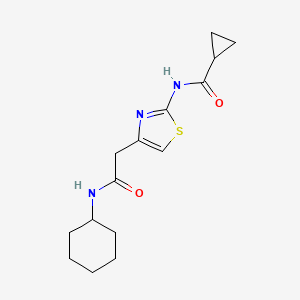

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)

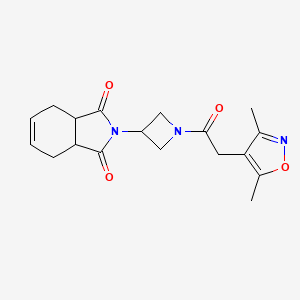

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)

![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide](/img/structure/B2614596.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)